1-((12-Aminododecyl)amino)anthracene-9,10-dione
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Overview
Description
1-((12-Aminododecyl)amino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, a compound known for its applications in various fields such as dye manufacturing and medicinal chemistry. This compound features an anthracene core with an amino group attached to a dodecyl chain, making it a unique structure with potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((12-Aminododecyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 12-aminododecane. The process can be summarized as follows:
Starting Materials: Anthracene-9,10-dione and 12-aminododecane.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((12-Aminododecyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroanthracene derivatives, and various substituted anthracene compounds.
Scientific Research Applications
1-((12-Aminododecyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-((12-Aminododecyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins involved in cellular metabolism, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-methylanthracenedione
- 1-Amino-2-carboxyanthracenedione
- 1-Amino-2-chloroanthracenedione
- 1-Amino-4-chloroanthracenedione
Comparison
1-((12-Aminododecyl)amino)anthracene-9,10-dione is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. Compared to other similar compounds, it exhibits enhanced solubility in organic solvents and increased biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
131011-91-1 |
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Molecular Formula |
C26H34N2O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1-(12-aminododecylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O2/c27-18-11-7-5-3-1-2-4-6-8-12-19-28-23-17-13-16-22-24(23)26(30)21-15-10-9-14-20(21)25(22)29/h9-10,13-17,28H,1-8,11-12,18-19,27H2 |
InChI Key |
RFJSZYKAAPAXQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCN |
Origin of Product |
United States |
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